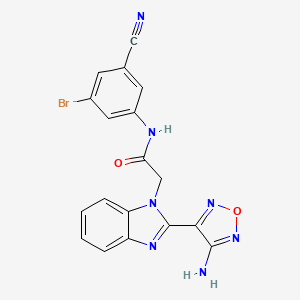
BChE-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BChE-IN-8 est un composé connu pour ses effets inhibiteurs sur la butyrylcholinestérase, une enzyme qui hydrolyse les esters de choline. La butyrylcholinestérase est largement distribuée dans les tissus des mammifères et joue un rôle important dans divers processus physiologiques, y compris la neurotransmission cholinergique et le métabolisme de certains médicaments et toxines .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de BChE-IN-8 implique plusieurs étapes, y compris la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions contrôlées. Une méthode courante implique l'utilisation de réactifs et de catalyseurs spécifiques pour réaliser les transformations chimiques souhaitées. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont soigneusement optimisées pour garantir un rendement élevé et une pureté élevée du produit final .
Méthodes de production industrielle
Dans les milieux industriels, la production de this compound est mise à l'échelle en utilisant de grands réacteurs et des systèmes automatisés pour maintenir la cohérence et l'efficacité. Le processus implique les mêmes étapes de base que dans la synthèse en laboratoire, mais est optimisé pour la production à grande échelle. Des mesures de contrôle qualité sont mises en œuvre à différentes étapes pour garantir que le produit final répond aux spécifications requises .
Analyse Des Réactions Chimiques
Types de réactions
BChE-IN-8 subit diverses réactions chimiques, notamment :
Oxydation : implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : implique le remplacement d'un groupe fonctionnel par un autre
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions. Les conditions, telles que la température et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans diverses réactions chimiques et dosages pour étudier la cinétique enzymatique et l'inhibition
Biologie : Utilisé dans la recherche sur la neurotransmission cholinergique et le rôle de la butyrylcholinestérase dans les processus physiologiques
Médecine : Investigé pour ses applications thérapeutiques potentielles dans le traitement de maladies comme la maladie d'Alzheimer, où l'inhibition de la butyrylcholinestérase peut être bénéfique
Industrie : Utilisé dans le développement de tests de diagnostic et de biosenseurs pour détecter l'activité de la butyrylcholinestérase
Mécanisme d'action
This compound exerce ses effets en se liant au site actif de la butyrylcholinestérase, inhibant ainsi son activité enzymatique. Cette inhibition empêche l'hydrolyse des esters de choline, conduisant à une accumulation d'acétylcholine dans la fente synaptique. Les cibles moléculaires impliquées comprennent le résidu sérine du site actif de l'enzyme, qui est crucial pour sa fonction catalytique .
Applications De Recherche Scientifique
BChE-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and assays to study enzyme kinetics and inhibition
Biology: Employed in research on cholinergic neurotransmission and the role of butyrylcholinesterase in physiological processes
Medicine: Investigated for its potential therapeutic applications in treating conditions like Alzheimer’s disease, where butyrylcholinesterase inhibition may be beneficial
Industry: Utilized in the development of diagnostic assays and biosensors for detecting butyrylcholinesterase activity
Mécanisme D'action
BChE-IN-8 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of esters of choline, leading to an accumulation of acetylcholine in the synaptic cleft. The molecular targets involved include the serine residue in the active site of the enzyme, which is crucial for its catalytic function .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à BChE-IN-8 incluent d'autres inhibiteurs de la butyrylcholinestérase tels que :
- Donépézil
- Rivastigmine
- Galantamine
Unicité
This compound est unique dans son profil inhibiteur spécifique et sa puissance contre la butyrylcholinestérase. Contrairement à certains autres inhibiteurs, il peut présenter une sélectivité plus élevée et moins d'effets hors cible, ce qui en fait un outil précieux à la fois dans la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C18H12BrN7O2 |
|---|---|
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(3-bromo-5-cyanophenyl)acetamide |
InChI |
InChI=1S/C18H12BrN7O2/c19-11-5-10(8-20)6-12(7-11)22-15(27)9-26-14-4-2-1-3-13(14)23-18(26)16-17(21)25-28-24-16/h1-7H,9H2,(H2,21,25)(H,22,27) |
Clé InChI |
IFFSXCHPOGNWKL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC(=C3)C#N)Br)C4=NON=C4N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


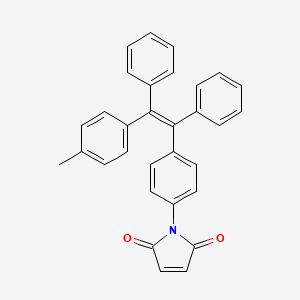
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)
![4,4'-(1,3-Propanediyldi-4,1-piperazinediyl)bis[7-chloroquinoline]-d6 Tetraphosphate](/img/structure/B12419718.png)

![3-[(3aS,9bR)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12419733.png)

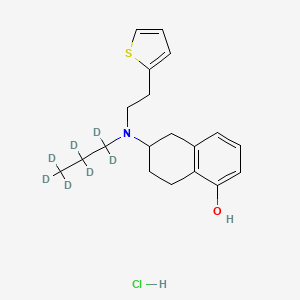
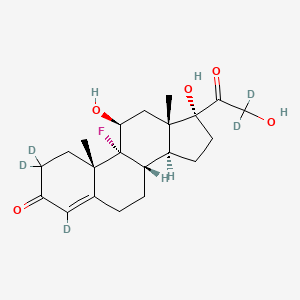
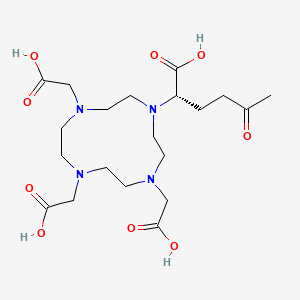
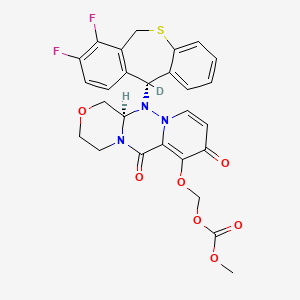
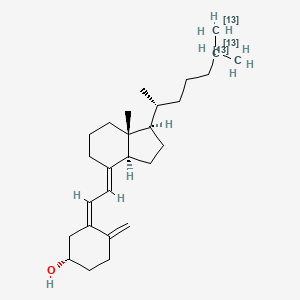
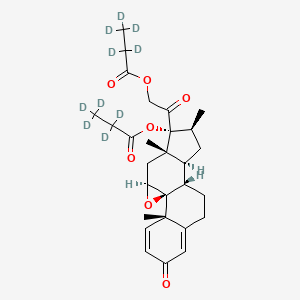
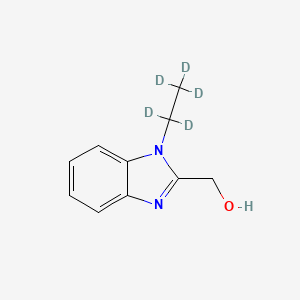
![methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate](/img/structure/B12419779.png)
